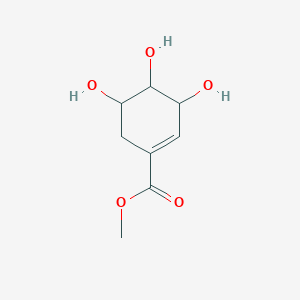

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3,4,5-trihydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNUUAUXWJZSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(C(C(C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961363 | |

| Record name | Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40983-58-2 | |

| Record name | NSC280656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the pursuit of novel chiral building blocks is paramount. Among these, derivatives of shikimic acid, a cornerstone of the shikimate pathway in plants and microorganisms, have garnered significant attention.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, commonly known as methyl shikimate. As a versatile precursor, its efficient synthesis and unambiguous structural elucidation are critical for its application in the synthesis of complex bioactive molecules, most notably the antiviral drug oseltamivir (Tamiflu®).[1] This document is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles and analytical interpretations, empowering researchers to confidently synthesize and validate this important chiral synthon.

I. Strategic Synthesis: From Natural Precursor to Purified Ester

The most direct and economically viable route to methyl shikimate is the esterification of its parent carboxylic acid, (-)-shikimic acid. Shikimic acid is a commercially available starting material, often extracted from the seeds of the Chinese star anise (Illicium verum).[1] The decision to proceed via esterification is rooted in the high availability of the starting material and the straightforward nature of the reaction, which typically proceeds with high yield.

Core Synthesis Workflow: Fischer-Speier Esterification

The chosen method is a classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Methanol is selected as both the solvent and the esterifying agent, driving the reaction forward due to its large excess. Thionyl chloride (SOCl₂) is employed as a convenient source of the acid catalyst (HCl, generated in situ) and also acts as a dehydrating agent to remove the water byproduct, thereby shifting the equilibrium towards the product.

Caption: Fischer-Speier Esterification of Shikimic Acid.

Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of methyl shikimate.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (-)-shikimic acid (17.4 g, 0.10 mol) in methanol (150 ml).

-

Catalyst Addition: Cool the solution to 10-20°C using an ice bath. Add thionyl chloride (15 ml, 0.20 mol) dropwise over a period of 1 hour, ensuring the temperature is maintained within the specified range. Causality: The slow, cooled addition of SOCl₂ is crucial to control the exothermic reaction with methanol and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 40°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure to obtain a pale yellow oil.

-

Purification: Purify the crude product by recrystallization from ethyl acetate to yield methyl shikimate as a white powder. Trustworthiness: Recrystallization is a critical step to remove any unreacted starting material and colored impurities, ensuring a high-purity final product suitable for subsequent synthetic applications.

II. Comprehensive Characterization: A Multi-technique Approach

Unambiguous characterization of the synthesized methyl shikimate is essential for quality control and for confirming the success of the synthesis. A combination of spectroscopic techniques provides a complete structural fingerprint of the molecule.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate | [4] |

| Molecular Formula | C₈H₁₂O₅ | [4] |

| Molecular Weight | 188.18 g/mol | [4] |

| Appearance | White Powder | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of the atoms.[5]

¹H NMR (Proton NMR): The ¹H NMR spectrum of methyl shikimate provides information on the number of different types of protons and their neighboring environments. The key resonances are:

-

-OCH₃ (Methyl Ester Protons): A singlet peak, integrating to 3 protons.

-

Olefinic Proton: A multiplet corresponding to the single proton on the carbon-carbon double bond.

-

Hydroxyl Protons (-OH): Three distinct signals for the hydroxyl groups, which may be broad and their chemical shifts can be concentration-dependent.

-

Cyclohexene Ring Protons: A series of multiplets for the protons on the saturated part of the ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For methyl shikimate, eight distinct signals are expected:

-

Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl.

-

Olefinic Carbons: Two signals for the sp² hybridized carbons of the double bond.

-

-OCH₃ Carbon: A signal for the methyl carbon of the ester group.

-

Hydroxylated Carbons: Three signals for the carbons bearing the hydroxyl groups.

-

Aliphatic Carbon: One signal for the remaining sp³ hybridized carbon in the ring.

Caption: Key NMR Signal Assignments for Methyl Shikimate.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.[5]

Key IR Absorption Bands for Methyl Shikimate:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H | Stretching |

| ~2950 | C-H (sp³) | Stretching |

| ~1725 | C=O (ester) | Stretching |

| ~1650 | C=C (alkene) | Stretching |

| ~1250 | C-O (ester) | Stretching |

Causality: The broadness of the O-H stretching band is due to hydrogen bonding between the hydroxyl groups. The strong absorption at ~1725 cm⁻¹ is a definitive indicator of the ester carbonyl group, confirming the success of the esterification reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.[4]

Expected Mass Spectrum Features for Methyl Shikimate:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 188.18).

-

Fragmentation Pattern: Esters typically undergo characteristic fragmentation patterns.[6][7] Common fragments for methyl shikimate would include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire methoxycarbonyl group (-COOCH₃, M-59). Further fragmentation involving the cyclohexene ring and loss of water from the hydroxyl groups can also be expected.

III. Conclusion and Future Directions

This guide has detailed a reliable and efficient method for the synthesis of this compound via the esterification of commercially available shikimic acid. The comprehensive characterization protocol, employing NMR, FTIR, and mass spectrometry, provides a robust framework for the validation of the synthesized compound. The in-depth explanation of the rationale behind the experimental choices and the interpretation of the analytical data is intended to equip researchers with the necessary expertise to confidently produce and utilize this valuable chiral building block in their synthetic endeavors. Future work could explore alternative, greener synthesis methods or the enzymatic resolution of racemic precursors to further enhance the efficiency and sustainability of methyl shikimate production.[8]

IV. References

-

PubChem. (n.d.). Methyl Shikimate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Oritani, T., Hoshino, T., & Yamashita, K. (1996). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 60(7), 1164-1166.

-

ResearchGate. (n.d.). (A) ¹H NMR, (B) ¹³C NMR, (C) FTIR spectra, and (D) HPLC (peak A: methyl shikimate, peak B: other compounds) of methyl shikimate. Retrieved January 12, 2026, from [Link]

-

White, E. D. (1988). Synthetic Transformation on Shikimic Acid. Defense Technical Information Center.

-

Isogai, A., Sakuda, S., Nakayama, J., & Suzuki, A. (1986). A New Shikimate Derivative, Methyl 5-Lactyl Shikimate Lactone, from Penicillium sp. Agricultural and Biological Chemistry, 50(11), 2943-2945.

-

Sabatino, D., & Poitras, J. (2006). Novel and Efficient Syntheses of (−)-Methyl 4-epi-Shikimate and 4,5-Epoxy-Quinic and -Shikimic Acid Derivatives as Key Precursors to Prepare New Analogues. The Journal of Organic Chemistry, 71(11), 4347–4350.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

-

Bartlett, P. A., & McQuaid, L. A. (1984). Total synthesis of (.+-.)-methyl shikimate and (.+-.)-3-phosphoshikimic acid. Journal of the American Chemical Society, 106(25), 7854–7860.

-

Hudlicky, T., Gonzalez, D., & Gibson, D. (1999). Synthesis of methyl shikimate and shikimic acid. ResearchGate.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.

-

Oritani, T., Hoshino, T., & Yamashita, K. (2001). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 65(1), 1-4.

-

Santa Cruz Biotechnology. (n.d.). Methyl (−)-Shikimate.

-

Sost, M., & Staniek, A. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458–10550.

-

Wikipedia. (n.d.). Cinnamaldehyde.

-

Yoo, H., et al. (2013). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell, 25(2), 556-566.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

-

MDPI. (2021). An Evolutionary Conservation and Druggability Analysis of Enzymes Belonging to the Bacterial Shikimate Pathway. International Journal of Molecular Sciences, 22(16), 8753.

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

-

National Center for Biotechnology Information. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. PubMed Central.

-

National Center for Biotechnology Information. (n.d.). Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. PubMed Central.

-

CORE. (n.d.). Synthetic transformations on shikimic acid.

-

National Center for Biotechnology Information. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. PubMed Central.

-

Srinivasan, P. R., Katagiri, M., & Sprinson, D. B. (1959). THE ENZYMATIC SYNTHESIS OF SHIKIMIC ACID FROM D-ERYTHROSE-4-PHOSPHATE AND PHOSPHOENOLPYRUVATE. Journal of the American Chemical Society, 81(9), 2298–2298.

-

National Center for Biotechnology Information. (2021). Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics. PubMed Central.

-

Bear, B. R., Sparks, S. M., & Shea, K. J. (2001). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. Angewandte Chemie International Edition, 40(5), 820–849.

Sources

- 1. orgchm.bas.bg [orgchm.bas.bg]

- 2. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Methyl Shikimate | C8H12O5 | CID 10773951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Physicochemical Properties of Shikimic Acid Methyl Ester

Abstract

Shikimic acid methyl ester, a pivotal chiral intermediate, stands at the crossroads of natural product chemistry and pharmaceutical synthesis. Derived from its namesake, shikimic acid—a cornerstone of the biosynthetic pathway for aromatic compounds in plants and microorganisms—this methyl ester derivative serves as a critical building block for a multitude of complex molecules.[1][2][3] Its most notable application is in the industrial synthesis of the antiviral neuraminidase inhibitor, Oseltamivir (Tamiflu®), a frontline therapeutic for influenza A and B.[4][5][6] This guide provides an in-depth examination of the core physicochemical properties of shikimic acid methyl ester, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties, present validated experimental protocols for its characterization, and contextualize its significance as a versatile synthetic precursor.

Introduction: The Strategic Importance of Shikimic Acid Methyl Ester

From Natural Product to Pharmaceutical Cornerstone

Shikimic acid is a naturally occurring compound first isolated from the Japanese flower shikimi (Illicium anisatum).[3] It is a central metabolite in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), lignin, and numerous alkaloids in plants and microbes.[1][2][3] The absence of this pathway in mammals makes its enzymes attractive targets for the development of non-toxic herbicides and antimicrobial agents.[1] However, its most significant industrial role is as the primary starting material for producing the anti-influenza drug Oseltamivir.[6][7]

The Methyl Ester Derivative: A Key Intermediate for Synthesis

While shikimic acid itself is the raw material, its direct use in multi-step organic synthesis is often hampered by its high polarity and poor solubility in common organic solvents. The conversion to its methyl ester, shikimic acid methyl ester (or methyl shikimate), is a crucial first step in many synthetic routes.[8][9] This simple derivatization accomplishes two key objectives:

-

Protection of the Carboxylic Acid: The carboxyl group is masked as a less reactive ester, preventing it from interfering with subsequent reactions targeting the hydroxyl groups or the double bond.

-

Modulation of Solubility: The ester is significantly more soluble in a wider range of organic solvents compared to the parent acid, facilitating homogeneous reaction conditions and simplifying purification processes like flash chromatography.[8][9]

This guide focuses on the precise characterization of this vital intermediate, providing the foundational data necessary for its effective use in synthesis and manufacturing.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both storage and reaction environments. The data presented here are synthesized from authoritative chemical databases and peer-reviewed literature.

Molecular Identity and Formulation

A precise understanding of the molecule's basic identity is the starting point for all further characterization.

| Property | Value | Source |

| Chemical Name | Methyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate | [10] |

| Synonyms | Methyl Shikimate, Shikimic Acid Methyl Ester | [10] |

| Molecular Formula | C₈H₁₂O₅ | [10] |

| Molecular Weight | 188.18 g/mol | [10] |

| CAS Number | 40983-58-2 | [10] |

Thermal and Physical Properties

Thermal stability and physical state are critical parameters for process development, purification, and storage.

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | [11] |

| Melting Point | Data not consistently available; related ethyl ester melts at >90°C.[12][13] | The parent acid melts at 185-187°C.[5][14][15] The ester is expected to have a lower melting point. |

| Boiling Point | Decomposes upon heating | Due to the presence of multiple hydroxyl groups, the compound is not amenable to distillation. |

| Specific Rotation | [α]D values are reported for the parent acid, e.g., -183.8° (c=4.03 in water).[16] | Specific rotation for the ester should be determined empirically to confirm enantiomeric purity. |

Solubility Profile

The solubility of shikimic acid methyl ester is a direct consequence of its molecular structure, which contains both polar hydroxyl groups and a less polar methyl ester moiety. This amphiphilic nature dictates its solubility in various solvent systems, a critical factor for reaction setup and chromatographic purification.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The three hydroxyl groups allow for extensive hydrogen bonding with protic solvents.[17] |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | The polar nature of the molecule allows for strong dipole-dipole interactions.[18] |

| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | Moderately to Sparingly Soluble | The overall polarity is generally too high for high solubility in less polar ethers. |

| Halogenated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The molecule's polarity and hydrogen-bonding capacity limit its solubility in non-polar solvents.[8][9] |

| Non-Polar | Hexanes, Toluene | Insoluble | The significant polarity mismatch prevents effective solvation. |

Spectroscopic and Chromatographic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, while chromatography is the gold standard for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules in solution. Spectra are typically recorded in D₂O, CD₃OD, or DMSO-d₆. The following are predicted and literature-supported assignments for shikimic acid methyl ester.

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Approx. Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H2 (Vinylic) | ~6.7 - 6.8 | m | Deshielded by the adjacent C=C double bond and ester group. |

| H6α, H6β | ~2.2 - 2.8 | m | Diastereotopic protons adjacent to the double bond. |

| H4, H5 | ~3.7 - 4.1 | m | Protons attached to carbons bearing hydroxyl groups. |

| H3 | ~4.4 | m | Proton attached to carbon bearing a hydroxyl group. |

| -OCH₃ (Ester) | ~3.7 | s | Characteristic singlet for the methyl ester protons. |

¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Approx. Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Ester) | ~166 - 168 | Carbonyl carbon of the ester. |

| C1, C2 (Vinylic) | ~129 - 138 | sp² hybridized carbons of the cyclohexene ring. |

| C3, C4, C5 | ~66 - 75 | Carbons bearing hydroxyl groups. |

| C6 | ~30 - 32 | sp³ hybridized carbon of the cyclohexene ring. |

| -OCH₃ (Ester) | ~52 | Methyl carbon of the ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For shikimic acid methyl ester (MW: 188.18), the following would be expected in an Electron Ionization (EI) spectrum.[11]

-

Molecular Ion (M⁺): m/z = 188

-

Key Fragments:

-

m/z = 170 ([M-H₂O]⁺): Loss of a water molecule from one of the hydroxyl groups.

-

m/z = 157 ([M-OCH₃]⁺): Loss of the methoxy radical from the ester.

-

m/z = 129 ([M-COOCH₃]⁺): Loss of the carbomethoxy group, a common fragmentation for methyl esters.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Hydroxyl) | 3200 - 3500 | Broad, strong |

| C-H (sp² and sp³) | 2850 - 3100 | Medium to sharp |

| C=O (Ester) | ~1710 - 1730 | Sharp, strong |

| C=C (Alkene) | ~1650 | Medium |

| C-O (Alcohol/Ester) | 1050 - 1250 | Strong |

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in chemical synthesis and analysis is achieved through self-validating systems where the output of one step confirms the success of the previous one.

Synthesis and Purification of Shikimic Acid Methyl Ester

This protocol describes a standard Fischer esterification, a reliable and scalable method for producing methyl shikimate.[9][11]

Step-by-Step Protocol:

-

Reaction Setup: Suspend (-)-shikimic acid (1.0 eq) in anhydrous methanol (approx. 0.5-1.0 M concentration).

-

Catalyst Addition: Cool the suspension in an ice bath (0-5°C). Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or acetyl chloride dropwise. Causality: The in-situ generation of HCl from these reagents is more effective at maintaining anhydrous conditions than using concentrated HCl directly.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 3-5 hours, or until TLC analysis (e.g., using 10% MeOH in DCM) shows complete consumption of the starting material.

-

Workup: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. Rationale: The ester is significantly more soluble in ethyl acetate than the starting acid or resulting salts.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl shikimate.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate to elute the pure product.

Caption: Workflow for the Synthesis and Purification of Shikimic Acid Methyl Ester.

Workflow for Comprehensive Physicochemical Analysis

A validated characterization workflow ensures that all data are internally consistent. The purity determined by chromatography must align with the structural identity confirmed by spectroscopy.

Caption: Integrated Workflow for Physicochemical Characterization.

Applications in Drug Development and Synthesis

The true value of shikimic acid methyl ester lies in its utility as a chiral building block.[2] The dense array of stereocenters and functional groups, all derived from a renewable natural source, makes it an exceptionally valuable starting material.

-

Oseltamivir (Tamiflu®) Synthesis: It is the universally recognized precursor in most industrial syntheses of Oseltamivir. The synthetic sequences leverage the existing stereochemistry to build the complex amine- and ether-functionalized cyclohexane ring of the final drug.[2][6]

-

Chiral Pool Synthesis: Beyond Tamiflu, chemists have used methyl shikimate to synthesize a variety of other complex natural products and pharmaceutical analogues. Its rigid ring structure and defined stereocenters serve as a reliable scaffold for building molecular complexity.[1][12]

-

Herbicide and Antimicrobial Development: As derivatives of the shikimate pathway, novel analogues of methyl shikimate are continuously explored as potential inhibitors of this essential metabolic route in plants and bacteria.[1][5]

Conclusion

Shikimic acid methyl ester is more than a simple derivative; it is an enabling intermediate that bridges the gap between a raw natural product and the demanding requirements of modern organic synthesis. A thorough understanding of its physicochemical properties—from its solubility and thermal characteristics to its detailed spectroscopic signature—is essential for any scientist working in process development, medicinal chemistry, or total synthesis. The methodologies and data presented in this guide provide a comprehensive and validated framework for the characterization and effective utilization of this cornerstone molecule.

References

- Shikimic acid - LookChem. (n.d.).

- Shikimic acid ethyl ester | 101769-63-5 | BEA76963 - Biosynth. (n.d.).

- shikimic acid - The Royal Society of Chemistry. (n.d.).

- Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5–17.

- Singh, M., & D. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and Susceptible Weeds. Journal of Agricultural and Food Chemistry, 59(6), 2202-2212.

- Shikimic Acid Product Information. (2022). Cayman Chemical.

- Annotated negative mode MS2 spectrum of shikimic acid (173.0453 m/z, C7H9O5) at collision energy 10 eV. (n.d.). ResearchGate.

- Shikimic Acid. (n.d.). PubChem.

- Ensch, C., Payne, R. J., & Edmonds, M. (2015). Shikimic acid from star anise (Illicium verum Hook): Extraction, purification and determination.

- Candeias, N. R., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2554-2557.

- Shikimic Acid at BMRB. (n.d.). BMRB.

- Shikimic acid as intermediary model for the production of drugs effective against influenza virus. (2020).

- Rocha, J., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10455-10520.

- NMR Studies of a Series of Shikimic Acid Derivatives. (2025).

- A microchemical method for the detection and determination of shikimic acid. (n.d.).

- Shikimic acid. (n.d.).

- Exploring the Importance of Shikimic Acid in Modern Industry. (n.d.).

- Zamir, L. O., & Luthe, C. (1984). Chemistry of shikimic acid derivatives. Synthesis of specifically labelled shikimic acid at C-3 or C-4. Canadian Journal of Chemistry, 62(6), 1169-1175.

- Shikimic Acid. (n.d.).

- Díaz Quiroz, D. C., Carmona, S. B., Bolívar, F., & Escalante, A. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Dove Medical Press.

- Shikimic acid. (n.d.). NIST WebBook.

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003070). (n.d.). Human Metabolome Database.

- Shikimic acid. (n.d.). NIST WebBook.

- Shikimic acid(138-59-0)IR1. (n.d.). ChemicalBook.

- Chemical Properties of Shikimic acid (CAS 138-59-0). (n.d.). Cheméo.

- Shikimic acid. (n.d.). In Wikipedia.

- Methyl Shikimate. (n.d.). PubChem.

- Thermodynamic models for determination of the solubility of (-)-shikimic acid in different pure solvents and in (H2O + ethanol) binary solvent mixtures. (2025).

- Mishra, A., et al. (2020). Shikimic acid as intermediary model for the production of drugs effective against influenza virus. PubMed Central.

- Shikimic acid GC-MS (4 TMS) (HMDB0003070). (n.d.). Human Metabolome Database.

- Shikimic Acid. (n.d.). MP Biomedicals.

- ShikiMic Acid Ethyl Ester. (n.d.). LookChem.

Sources

- 1. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchm.bas.bg [orgchm.bas.bg]

- 3. Shikimic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Importance of Shikimic Acid in Modern Industry [anethole-dragosantol.com]

- 6. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. echemcom.com [echemcom.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyl Shikimate | C8H12O5 | CID 10773951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Shikimic acid ethyl ester | 101769-63-5 | BEA76963 [biosynth.com]

- 13. ShikiMic Acid Ethyl Ester|lookchem [lookchem.com]

- 14. Shikimic acid|lookchem [lookchem.com]

- 15. Shikimic acid_Shaanxi Tianningjian Pharmaceutical Technology Co., Ltd [tnjone.com]

- 16. Shikimic Acid [drugfuture.com]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, the methyl ester of the pivotal plant metabolite shikimic acid, is a naturally occurring compound with emerging significance in phytochemical research and drug discovery. While the parent compound, shikimic acid, is extensively studied as the cornerstone of the shikimate pathway for the biosynthesis of aromatic amino acids and a plethora of secondary metabolites, its methylated derivative has been identified in specific plant species, including the giant sequoia (Sequoiadendron giganteum) and bigleaf hydrangea (Hydrangea macrophylla)[1]. This guide provides a comprehensive technical overview of the current understanding of this compound's natural occurrence, its relationship to the central shikimate pathway, methodologies for its extraction and analysis, and an exploration of its potential biological activities.

Introduction: Beyond Shikimic Acid

The shikimate pathway is a seven-step metabolic route fundamental to plants, bacteria, fungi, and algae for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[2]. Its central intermediate, shikimic acid, is a high-value chiral building block, most notably for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®)[3]. While the vast body of research has focused on shikimic acid, the natural occurrence of its derivatives, such as the methyl ester, opens new avenues for phytochemical investigation and potential pharmacological applications.

This compound, hereafter referred to as methyl shikimate, shares the core stereochemical structure of its parent acid but with a methyl-esterified carboxyl group. This seemingly minor modification can significantly alter the compound's polarity, membrane permeability, and interaction with biological targets, thereby potentially conferring unique bioactivities. This guide aims to consolidate the available technical information on methyl shikimate, providing a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Shikimate Pathway: The Biosynthetic Foundation

The biosynthesis of methyl shikimate is intrinsically linked to the well-established shikimate pathway. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, the common precursor for aromatic amino acids and a host of other aromatic compounds[2].

The seven enzymatic steps of the shikimate pathway are as follows:

-

DAHP synthase: Condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

-

Dehydroquinate synthase: Conversion of DAHP to 3-dehydroquinate (DHQ).

-

Dehydroquinate dehydratase: Dehydration of DHQ to 3-dehydroshikimate (DHS).

-

Shikimate dehydrogenase: Reduction of DHS to shikimate.

-

Shikimate kinase: Phosphorylation of shikimate to shikimate-3-phosphate (S3P).

-

EPSP synthase: Condensation of S3P and PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP).

-

Chorismate synthase: Elimination of phosphate from EPSP to yield chorismate.

Figure 1: The Shikimate Pathway leading to the biosynthesis of chorismate.

Biosynthesis of Methyl Shikimate: A Putative Enzymatic Methylation

The formation of methyl shikimate from shikimic acid is presumed to occur via an enzymatic methylation reaction. In this proposed step, a methyltransferase enzyme would catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the carboxyl group of shikimic acid. While specific methyltransferases responsible for this reaction in plants have not yet been definitively characterized, the existence of O-methyltransferases that act on intermediates of the shikimate pathway in other organisms has been reported[4]. The identification and characterization of the specific plant methyltransferase(s) responsible for shikimic acid methylation remains an important area for future research.

Figure 2: Proposed biosynthetic conversion of shikimic acid to methyl shikimate.

Natural Distribution

The occurrence of methyl shikimate appears to be less widespread than its parent acid. To date, its presence has been reported in the following plant species:

-

Sequoiadendron giganteum (Giant Sequoia): This iconic coniferous tree is a known source of methyl shikimate[1].

-

Hydrangea macrophylla (Bigleaf Hydrangea): Phytochemical studies of this popular ornamental shrub have also identified the presence of methyl shikimate[1].

It is plausible that methyl shikimate is present in other plant species but may have been overlooked in phytochemical screens that were not specifically targeting this compound. Further targeted analytical studies are required to fully elucidate its distribution across the plant kingdom.

| Plant Species | Family | Reported Occurrence of Methyl Shikimate |

| Sequoiadendron giganteum | Cupressaceae | Yes[1] |

| Hydrangea macrophylla | Hydrangeaceae | Yes[1] |

Table 1: Documented plant sources of this compound.

Extraction and Analytical Methodologies

The extraction and analysis of methyl shikimate from plant matrices require careful consideration of its physicochemical properties. As a moderately polar compound, its extraction can be achieved using polar solvents. Subsequent analysis and quantification are typically performed using chromatographic techniques coupled with mass spectrometry.

General Extraction Protocol

The following is a generalized protocol for the extraction of methyl shikimate from plant material. Optimization of solvent systems and extraction conditions may be necessary for different plant matrices.

Step 1: Sample Preparation

-

Harvest fresh plant material (e.g., leaves, stems, or flowers).

-

Immediately freeze the material in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen material to remove water.

-

Grind the dried material to a fine powder using a mortar and pestle or a cryogenic grinder.

Step 2: Solvent Extraction

-

Suspend the powdered plant material in a polar solvent such as methanol or a methanol/water mixture.

-

Perform extraction using techniques such as maceration, sonication, or accelerated solvent extraction (ASE).

-

Separate the extract from the solid plant material by centrifugation and/or filtration.

Step 3: Extract Concentration

-

Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Analytical Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the sensitive and specific quantification of methyl shikimate in complex plant extracts.

Step 1: Chromatographic Separation

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Detection: UV detection can be used for preliminary analysis, but mass spectrometry is preferred for definitive identification and quantification.

Step 2: Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Analysis: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification, or full scan mode for identification. The exact mass of methyl shikimate can be used for high-resolution mass spectrometry (HRMS) confirmation.

Figure 3: A generalized workflow for the extraction and analysis of methyl shikimate from plant tissues.

Biological Activities and Potential Applications

The biological activities of methyl shikimate have not been as extensively studied as those of shikimic acid. However, given its structural similarity, it is plausible that it may exhibit some of the same or related activities. The methylation of the carboxyl group could also lead to novel pharmacological properties.

Potential for Antimicrobial and Herbicidal Activity

The shikimate pathway is a validated target for both herbicides (e.g., glyphosate) and antimicrobial agents because it is essential in plants and many microorganisms but absent in mammals[2]. It is conceivable that methyl shikimate or its derivatives could act as inhibitors of one or more enzymes in this pathway, thereby exerting herbicidal or antimicrobial effects.

Precursor for Drug Synthesis

Shikimic acid is a valuable chiral starting material for the synthesis of various pharmaceuticals. The availability of naturally sourced methyl shikimate could offer an alternative starting point for the synthesis of novel drug candidates. Its ester functionality could be advantageous in certain synthetic routes.

Anti-inflammatory and Antioxidant Potential

Derivatives of shikimic acid have been reported to possess anti-inflammatory and antioxidant properties[3]. Further research is warranted to investigate whether methyl shikimate shares these activities.

Future Directions and Conclusion

The study of this compound in plants is a nascent field with considerable potential. Key areas for future research include:

-

Wider Phytochemical Screening: A broader survey of the plant kingdom is needed to identify more natural sources of methyl shikimate.

-

Biosynthetic Pathway Elucidation: The identification and characterization of the specific methyltransferase(s) responsible for the biosynthesis of methyl shikimate are crucial for understanding its regulation and for potential biotechnological production.

-

Pharmacological Evaluation: A comprehensive evaluation of the biological activities of methyl shikimate is necessary to determine its potential as a lead compound for drug development. Comparative studies with shikimic acid would be particularly insightful.

-

Optimization of Extraction and Quantification Methods: The development of standardized and validated methods for the extraction and quantification of methyl shikimate will be essential for quality control and comparative studies.

References

-

Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of chemical biology, 5(1), 5–17. [Link]

-

Spence, C., & Codd, R. (2015). O-Methyltransferase is shared between the pentose phosphate and shikimate pathways and is essential for mycosporine-like amino acid biosynthesis in Anabaena variabilis ATCC 29413. Chembiochem, 16(2), 320-327. [Link]

-

PubChem. (n.d.). Methyl Shikimate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

-

Payne, R. J., & Codd, R. (2021). Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies. International journal of molecular sciences, 22(16), 8847. [Link]

-

Wikipedia. (2023). Shikimate pathway. In Wikipedia. Retrieved from [Link]

Sources

- 1. Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Methyltransferase is shared between the pentose phosphate and shikimate pathways and is essential for mycosporine-like amino acid biosynthesis in Anabaena variabilis ATCC 29413 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Biosynthesis of Methyl Shikimate: Pathway Elucidation, Metabolic Engineering, and Analytical Methodologies

Abstract

Methyl shikimate, a valuable chiral intermediate for the synthesis of pharmaceuticals and other fine chemicals, is a derivative of the central shikimate metabolic pathway. While shikimic acid production in microorganisms is well-established, the direct biosynthesis of its methyl ester represents a compelling opportunity for streamlined biomanufacturing. This technical guide provides an in-depth exploration of the microbial production of methyl shikimate. We begin by dissecting the core shikimate pathway, a conserved metabolic route in microorganisms and plants, detailing each enzymatic step leading to the synthesis of shikimic acid. Subsequently, we present field-proven metabolic engineering strategies for creating a high-flux microbial chassis optimized for shikimate overproduction. The guide then focuses on the pivotal final step: the enzymatic methylation of shikimic acid. We discuss the role of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) and propose a heterologous expression strategy to confer this functionality to an engineered microbial host. Detailed, step-by-step protocols for strain construction, heterologous protein expression, and the analytical quantification of methyl shikimate are provided to enable researchers to implement these strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage microbial systems for the sustainable production of high-value chemical building blocks.

The Core Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route fundamental to bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites.[1][2] Its absence in mammals makes the pathway's enzymes attractive targets for the development of herbicides and antimicrobial agents.[3] The pathway begins with the condensation of two central carbon metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, and culminates in the formation of chorismate, the last common precursor for the aromatic amino acids.[2]

The biosynthesis of the key intermediate, shikimic acid, involves the first five enzymatic reactions of this pathway. In a model microorganism like Escherichia coli, these steps are catalyzed by a series of monofunctional enzymes.[4]

The seven core reactions are:

-

DAHP Synthase (AroG, AroF, AroH in E. coli) : Condenses PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This is a critical regulatory point, with the three isoenzymes in E. coli being subject to feedback inhibition by phenylalanine, tyrosine, and tryptophan, respectively.[4]

-

DHQ Synthase (AroB) : Catalyzes the intramolecular cyclization of DAHP to yield 3-dehydroquinate (DHQ).[5]

-

DHQ Dehydratase (AroD) : Dehydrates DHQ to form 3-dehydroshikimate (DHS).[5]

-

Shikimate Dehydrogenase (AroE) : Reduces DHS in an NADPH-dependent reaction to produce shikimate.[4]

-

Shikimate Kinase (AroK, AroL in E. coli) : Phosphorylates shikimate at the 3-hydroxyl group using ATP, forming shikimate-3-phosphate (S3P).[4]

-

EPSP Synthase (AroA) : Condenses S3P with another molecule of PEP to generate 5-enolpyruvylshikimate-3-phosphate (EPSP). This enzyme is the target of the herbicide glyphosate.[5]

-

Chorismate Synthase (AroC) : Catalyzes the 1,4-elimination of phosphate from EPSP to form chorismate.[2]

Engineering a Microbial Chassis for Shikimate Overproduction

To efficiently produce methyl shikimate, the host microorganism must first be engineered to accumulate high levels of its precursor, shikimic acid. This involves redirecting carbon flux towards the shikimate pathway and preventing its consumption by downstream enzymes. E. coli is a preferred host due to its well-characterized genetics and rapid growth.[4]

Key Metabolic Engineering Strategies:

-

Alleviating Feedback Inhibition: The first committed step, catalyzed by DAHP synthase, is a major bottleneck. Expressing feedback-resistant (fbr) variants of the aroG or aroF genes prevents the pathway from being shut down by the accumulation of aromatic amino acids.[6]

-

Increasing Precursor Supply: The availability of PEP and E4P is crucial. Overexpressing the gene tktA, which encodes transketolase, can enhance the supply of E4P from the pentose phosphate pathway.[7] To increase PEP availability, strategies include deleting the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS), which consumes PEP during glucose uptake.[4]

-

Blocking the Downstream Pathway: To accumulate shikimate, its conversion to S3P must be blocked. This is achieved by deleting the genes encoding shikimate kinases, aroK and aroL.[7] The complete knockout of these kinases can impair cell growth due to the inability to synthesize aromatic amino acids; therefore, strategies using repressed mutant kinases or other methods to balance flux may be necessary.[4]

-

Enhancing Pathway Enzyme Expression: Overexpressing key enzymes in the pathway, such as DHQ synthase (aroB) and shikimate dehydrogenase (aroE), can help pull flux through the pathway and prevent the accumulation of intermediates like DHS.[7]

By combining these strategies, researchers have developed E. coli strains capable of producing remarkable titers of shikimic acid.

| Engineered Strain Strategy | Host | Shikimate Titer (g/L) | Reference |

| Deletion of aroK, aroL; Overexpression of aroGfbr, tktA, aroB, aroE | E. coli | 30-60 | [4] |

| Multi-gene deletion (tyrR, ptsG, pykA, aroK, aroL, shiA); Overexpression of aroB, aroD, aroF, aroG, aroE, tktA | E. coli | ~101 | [7] |

The Final Step: Enzymatic Methylation of Shikimic Acid

The conversion of shikimic acid to methyl shikimate is a methylation reaction targeting the carboxyl group. In biological systems, such reactions are typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs).[8] While a dedicated shikimate carboxyl O-methyltransferase is not well-documented in common microbial hosts, OMTs with broad substrate specificity exist in nature, particularly in plants, where they are involved in the biosynthesis of a wide array of secondary metabolites.

For example, an O-methyltransferase is known to be involved in both the pentose phosphate and shikimate pathways for the biosynthesis of mycosporine-like amino acids in the cyanobacterium Anabaena variabilis ATCC 29413.[9] Additionally, enzymes like caffeic acid O-methyltransferases (COMTs) from plants are known to methylate carboxyl groups of various phenolic compounds.[10]

The most viable strategy for microbial methyl shikimate production is therefore the heterologous expression of a suitable OMT in a shikimate-overproducing strain.

Experimental Protocols

This section provides a framework of self-validating protocols for the construction of a methyl shikimate-producing microorganism.

Part A: Construction of a Shikimate-Overproducing E. coli Host

The foundational step is to create a strain that accumulates shikimate. This protocol outlines the deletion of shikimate kinases in a common lab strain like E. coli BW25113, followed by the introduction of genes to boost the pathway flux.

1. Deletion of Shikimate Kinase Genes (aroK, aroL):

-

Method: Lambda Red recombineering is a standard and efficient method for gene knockouts in E. coli.

-

Procedure:

- Obtain or construct a linear DNA cassette containing an antibiotic resistance marker (e.g., kanamycin) flanked by 50-bp homology regions identical to the sequences immediately upstream and downstream of the aroK gene.

- Transform E. coli BW25113 carrying the pKD46 plasmid (which expresses the Lambda Red recombinase under an arabinose-inducible promoter) with the linear DNA cassette via electroporation.

- Induce recombinase expression with L-arabinose prior to electroporation.

- Select for successful recombinants on LB agar plates containing kanamycin.

- Verify the knockout by colony PCR using primers flanking the aroK locus.

- Remove the resistance cassette using a helper plasmid expressing FLP recombinase (e.g., pCP20), which recognizes the FRT sites flanking the marker.

- Repeat the process for the aroL gene.

2. Integration of Pathway-Enhancing Genes:

-

Method: Plasmid-based expression provides a rapid method for screening and optimization.

-

Procedure:

Synthesize or PCR-amplify a feedback-resistant allele of aroG (aroGfbr) and the tktA gene from E. coli genomic DNA.

Clone these genes into a suitable expression vector (e.g., a pET or pTrc series plasmid) under the control of an inducible promoter like T7 or trc.

Transform the final shikimate-accumulating host (E. coli ΔaroK ΔaroL) with the resulting expression plasmid.

Select transformants on LB agar with the appropriate antibiotic.

Part B: Heterologous Expression of a Candidate O-Methyltransferase (OMT)

This protocol describes the expression of a candidate OMT in the engineered host.

-

Gene Acquisition and Cloning:

-

Identify a candidate OMT gene (e.g., from Anabaena variabilis or a plant source like Arabidopsis thaliana).

-

Codon-optimize the gene sequence for expression in E. coli and have it synthesized commercially.

-

Clone the synthesized gene into a second expression vector compatible with the first (i.e., with a different origin of replication and antibiotic resistance marker), again under an inducible promoter.

-

-

Transformation and Expression:

-

Transform the shikimate-overproducing E. coli strain from Part A with the OMT expression plasmid.

-

Select for dual-plasmid transformants on LB agar containing both antibiotics.

-

For protein expression, grow a starter culture overnight, then inoculate a larger volume of production medium.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce the expression of both plasmids simultaneously (e.g., with IPTG).

-

Reduce the temperature to 18-25°C and continue incubation for 16-24 hours to promote proper protein folding.

-

Part C: Fermentation, Extraction, and Analysis

-

Fed-Batch Fermentation:

-

For higher titers, transition to a fed-batch fermentation process in a bioreactor.

-

Use a defined minimal medium with glucose as the primary carbon source.

-

Maintain pH at ~7.0 and provide adequate aeration.

-

After an initial batch phase, start a continuous feed of a concentrated glucose solution to maintain a low glucose concentration, which can reduce the formation of inhibitory byproducts like acetate.

-

Induce protein expression once a suitable cell density is reached.

-

-

Extraction of Methyl Shikimate:

-

Harvest cells by centrifugation.

-

Since methyl shikimate is an intracellular metabolite, lyse the cells using methods like sonication or high-pressure homogenization.

-

Centrifuge the lysate to pellet cell debris. The supernatant will contain the product.

-

Further purification can be achieved using liquid-liquid extraction with a solvent like ethyl acetate, followed by chromatographic methods if high purity is required.

-

-

Analytical Methods for Detection and Quantification:

-

High-Performance Liquid Chromatography (HPLC): This is a robust method for quantification.[3][11]

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.01 M Sulfuric Acid in water).[3]

-

Detection: UV detector at 213 nm.[3]

-

Quantification: Compare the peak area of the sample to a standard curve prepared with pure methyl shikimate.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, confirming the identity of the product by its mass-to-charge ratio (m/z).[2][12]

-

Expected Mass: The molecular formula for methyl shikimate is C8H12O5, with a molecular weight of 188.18 g/mol .[13] The expected [M-H]- ion in negative mode ESI-MS would be approximately 187.06.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the polar hydroxyl groups (e.g., silylation) to increase volatility. Provides excellent separation and mass spectral data for confirmation. Reference spectra for derivatized methyl shikimate are available in public databases.[13]

-

Conclusion and Future Outlook

The microbial biosynthesis of methyl shikimate is a prime example of how foundational knowledge of a core metabolic pathway can be leveraged, through rational metabolic engineering and synthetic biology, to produce valuable chemicals. By creating a microbial chassis with a high flux towards shikimic acid and introducing a heterologous methyltransferase, a complete biosynthetic pathway from simple sugars to methyl shikimate can be established. The protocols and strategies outlined in this guide provide a comprehensive roadmap for researchers to develop and optimize such a process. Future work should focus on discovering and characterizing novel O-methyltransferases with high specificity and activity towards shikimic acid, as well as optimizing fermentation conditions and cofactor (SAM) regeneration to further enhance titers and make microbial production a commercially viable alternative to chemical synthesis.

References

-

Averesch, N. J. H., & Kayser, O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6. [Link]

-

Cao, M., Gao, C., Liu, Z., & Liu, L. (2022). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences, 23(12), 6653. [Link]

-

Dewick, P. M. (1984). The Biosynthesis of Shikimate Metabolites. Natural Product Reports, 1(5), 451-469. [Link]

-

D'Agostino, P. M., et al. (2015). O-Methyltransferase is shared between the pentose phosphate and shikimate pathways and is essential for mycosporine-like amino acid biosynthesis in Anabaena variabilis ATCC 29413. Chembiochem, 16(2), 320-327. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Shikimate. PubChem Compound Database. [Link]

-

Richards, J. H., & Croteau, R. B. (2013). The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids. In Comprehensive Natural Products II (pp. 165-200). Elsevier. [Link]

-

Singh, R., et al. (2024). Genetic modification of the shikimate pathway to reduce lignin content in switchgrass (Panicum virgatum L.) significantly impacts plant microbiomes. Microbiology Spectrum. [Link]

-

Singh, S. A., & Singh, R. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry, 59(6), 2287-2294. [Link]

-

Sost, M., et al. (2025). Rewiring Escherichia coli to transform formate into methyl groups. Metabolic Engineering Communications, 21, e00262. [Link]

-

Tzin, V., & Galili, G. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell, 33(2), 344-361. [Link]

-

Tzin, V., et al. (2024). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 120(5), 2286-2304. [Link]

-

Um, Y., et al. (2021). Artificial cell factory design for shikimate production in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 730777. [Link]

-

Wikipedia contributors. (2023, December 19). Polyphenol. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, November 29). Shikimate pathway. In Wikipedia, The Free Encyclopedia. [Link]

-

Witzel, K., et al. (2018). Heterelogous Expression of Plant Genes. Methods in Molecular Biology, 1772, 3-23. [Link]

-

Zhang, X., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 23(15), 8234. [Link]

Sources

- 1. Polyphenol - Wikipedia [en.wikipedia.org]

- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 6. Bypassing the bottlenecks in the shikimate and methylerythritol phosphate pathways for enhancing the production of natural products from methane in Methylotuvimicrobium alcaliphilum 20Z - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Artificial cell factory design for shikimate production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rewiring Escherichia coli to transform formate into methyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-Methyltransferase is shared between the pentose phosphate and shikimate pathways and is essential for mycosporine-like amino acid biosynthesis in Anabaena variabilis ATCC 29413 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. diyhpl.us [diyhpl.us]

- 12. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl Shikimate | C8H12O5 | CID 10773951 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Shikimic Acid Methyl Ester

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikimic acid is a cornerstone chiral building block in the synthesis of a multitude of pharmaceuticals, most notably the antiviral agent oseltamivir.[1][2] Its methyl ester, methyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate, serves as a key synthetic intermediate.[3][4] Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for controlling crystallization processes, predicting polymorphism, and informing the design of new synthetic pathways and derivatives. This guide provides a comprehensive technical overview of the crystal structure of shikimic acid methyl ester, detailing its remarkable crystallographic features, the experimental methodology for its determination, and the implications of its solid-state conformation. We delve into the causality behind the experimental choices and provide field-proven insights into the interpretation of its unique structural characteristics.

Introduction: The Significance of Shikimic Acid and its Esters

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2][5] Its absence in mammals makes it an attractive target for the development of non-toxic herbicides and antimicrobial agents.[5] Shikimic acid, the namesake of this pathway, is therefore a molecule of immense biological and chemical importance.

In the realm of synthetic chemistry, shikimic acid is a versatile starting material, prized for its dense stereochemical information.[2] Esterification of the carboxylic acid moiety, for instance to its methyl ester, is a common synthetic manipulation to protect this functional group or to modify the molecule's physical properties.[3] A thorough understanding of the crystal structure of these derivatives is not merely an academic exercise; it provides critical insights into intermolecular interactions that govern solubility, stability, and morphology of the solid form, all of which are critical parameters in drug development and manufacturing.

A recent breakthrough in the study of shikimate derivatives has been the elucidation of the crystal structure of shikimic acid methyl ester, which revealed a highly unusual and complex arrangement.[6][7][8][9][10][11] This guide will dissect this fascinating structure and the methodology used to uncover it.

The Crystal Structure of Shikimic Acid Methyl Ester: A Case of High Z'

The single-crystal X-ray diffraction analysis of shikimic acid methyl ester revealed a feature that is relatively uncommon in crystallography: a high Z' value. Z' is the number of symmetry-independent molecules in the asymmetric unit of a crystal structure.[10] While most organic molecules crystallize with Z' = 1, shikimic acid methyl ester crystallizes with a remarkable Z' = 12 .[7][8][9][10][11] This means that there are twelve chemically identical but crystallographically distinct molecules in the asymmetric unit.

This high Z' value is thought to arise from a combination of factors, including:

-

Molecular Chirality: The intrinsic homochirality of the molecule.[7][10][11]

-

Conformational Inflexibility: The relatively rigid cyclohexene ring.[7][10][11]

-

Complex Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors, leading to a complex network of intermolecular interactions.[7][10][11]

-

Conformational Polymorphism of the Ester Group: The existence of both cis and trans conformers of the methyl ester moiety within the crystal lattice.[7][10][11]

The presence of twelve independent molecules allows for a detailed examination of the subtle conformational variations and the intricate hydrogen-bonding network that stabilizes this complex crystalline arrangement.

Crystallographic Data Summary

The key crystallographic parameters for shikimic acid methyl ester are summarized in the table below. This data is essential for any researcher aiming to reproduce or build upon this work.

| Parameter | Value | Reference |

| Empirical Formula | C₈H₁₂O₅ | [6] |

| Formula Weight | 188.18 | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁ | [6] |

| Z' | 12 | [7][8][9][10][11] |

| a (Å) | 18.33 | [6] |

| b (Å) | 12.44 | [6] |

| c (Å) | 20.01 | [6] |

| β (°) | 114.1 | [6] |

| Volume (ų) | 4160 | [6] |

| Temperature (K) | 150 | [6] |

| Radiation type | Synchrotron | [8] |

Hydrogen Bonding Motifs

The extensive hydrogen-bonding network is a defining feature of the shikimic acid methyl ester crystal structure. The multiple hydroxyl groups and the ester carbonyl group participate in a complex web of intermolecular interactions. These interactions are not uniform across the twelve independent molecules, leading to a variety of hydrogen-bonding motifs. The analysis of these motifs is crucial for understanding the forces that drive the formation of this high Z' structure. Common motifs observed in organic crystals, such as chains and rings, are present and contribute to the overall stability of the crystal lattice.[7]

Experimental Protocol: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful execution and specialized instrumentation. The following protocol outlines the key steps for obtaining the crystal structure of shikimic acid methyl ester, from its synthesis to the final structural refinement.

Synthesis and Crystallization

The synthesis of shikimic acid methyl ester is typically achieved through Fischer-Speier esterification of shikimic acid with methanol in the presence of an acid catalyst.

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Solvent Selection: Dissolve the purified shikimic acid methyl ester in a suitable solvent. Dichloromethane has been shown to be effective.[7] The choice of solvent is critical; it should be one in which the compound is moderately soluble, and it should be sufficiently volatile to evaporate over a period of days to weeks.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound at room temperature. It is crucial to start with a clear, filtered solution to avoid the presence of nucleation sites that can lead to the formation of many small crystals instead of a few large, high-quality ones.

-

Evaporation Control: Transfer the solution to a clean, small-volume container such as a vial or a test tube. Cover the container with parafilm and puncture a few small holes in it. This allows for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. A quiet corner of a laboratory bench or a dedicated crystallization chamber is ideal.

-

Crystal Growth Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks. High-quality crystals for X-ray diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a cryoloop. It is often beneficial to leave the crystals in a small amount of the mother liquor to prevent them from drying out and cracking.[8]

Sources

- 1. A State of Independents: Rationalizing the High Zˈ Crystal Structures of Shikimate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Methyl Shikimate | C8H12O5 | CID 10773951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. unifr.ch [unifr.ch]

- 6. Slow Evaporation Method [people.chem.umass.edu]

- 7. Graph-set analysis of hydrogen-bond patterns in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. OlexSys [olexsys.org]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Stereochemistry of Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate

Introduction: The Significance of a Chiral Scaffold

Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate, commonly known as methyl shikimate, is a pivotal molecule in both the realms of natural product biosynthesis and synthetic organic chemistry.[1][2] As the methyl ester of shikimic acid, it is a key intermediate in the shikimate pathway, a metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][3] The absence of this pathway in mammals makes it an attractive target for the development of herbicides and antimicrobial agents.[4][5]

Beyond its biological role, the highly functionalized and stereochemically rich cyclohexene core of methyl shikimate makes it a valuable chiral building block for the synthesis of a diverse array of complex molecules, including pharmaceuticals and other biologically active compounds.[3][6] This guide provides an in-depth exploration of the stereochemical nuances of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate, offering insights for researchers and drug development professionals aiming to leverage its unique structural features.

I. Structural Elucidation and Stereochemical Assignment

The unambiguous assignment of the stereochemistry of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate is paramount for its application in stereoselective synthesis. The IUPAC name itself defines the absolute configuration at the three contiguous stereocenters: C3 (R), C4 (S), and C5 (R).[2] This specific arrangement of the hydroxyl groups dictates the molecule's three-dimensional shape and, consequently, its chemical reactivity and biological activity.

Spectroscopic Characterization

Modern spectroscopic techniques are indispensable for confirming the structure and stereochemistry of methyl shikimate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of each atom in the molecule.[3] The coupling constants observed in the ¹H NMR spectrum provide crucial information about the dihedral angles between adjacent protons, which in turn helps to deduce the preferred conformation of the cyclohexene ring. For instance, the characteristic splitting patterns of the protons attached to the stereocenters (C3, C4, and C5) can be correlated to specific chair-like or boat-like conformations.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition (C₈H₁₂O₅).[2][7] Fragmentation patterns observed in tandem MS experiments can offer additional structural information.

Chiroptical Properties

The chirality of methyl shikimate gives rise to distinct chiroptical properties, which are instrumental in determining its absolute configuration and enantiomeric purity.

-

Optical Rotation: As a chiral molecule, methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical constant. For the parent compound, shikimic acid, the specific rotation is reported as [α] = –157° cm³/g dm⁻¹.[3]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum provides a unique fingerprint of the chiral molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores (in this case, the carbon-carbon double bond and the carboxylate group).[8][9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[10] While obtaining suitable crystals can be challenging, a successful crystallographic analysis of methyl shikimate or a suitable derivative would offer unambiguous proof of the (3R,4S,5R) configuration and provide precise bond lengths and angles.[4]

II. Conformational Analysis: The Dynamic Nature of the Cyclohexene Ring

The six-membered ring of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate is not planar. Instead, it adopts a variety of non-planar conformations to minimize steric and torsional strain.[11] Understanding the conformational preferences of this ring system is crucial for predicting its reactivity and interactions with other molecules.

The presence of the double bond at C1-C2 flattens a portion of the ring, leading to conformations that are often described as half-chair or sofa conformations.[11] The substituents on the ring, particularly the three hydroxyl groups and the methyl carboxylate group, will preferentially occupy positions that minimize unfavorable steric interactions.

In monosubstituted cyclohexanes, a substituent generally prefers to be in an equatorial position to avoid 1,3-diaxial interactions.[12][13] In a polysubstituted system like methyl shikimate, the conformational equilibrium will be a balance of the steric demands of all substituents. The bulky methyl carboxylate group at C1 will have a significant influence on the ring's preferred conformation. The three hydroxyl groups at C3, C4, and C5 can also engage in intramolecular hydrogen bonding, which can further stabilize certain conformations.

The interplay of these factors results in a dynamic equilibrium between different conformers. The relative energies of these conformers can be estimated using computational modeling and are influenced by the solvent environment.

Caption: Conformational equilibrium of the cyclohexene ring in methyl shikimate.

III. Stereochemistry in Chemical Synthesis